molecular formula C8H10N2O2 B3289024 5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid CAS No. 854405-74-6

5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid

Cat. No.: B3289024
CAS No.: 854405-74-6
M. Wt: 166.18 g/mol
InChI Key: IHJUDHJDJKMDBS-UHFFFAOYSA-N
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Description

5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclopentane moiety, with a methyl group at the 5-position and a carboxylic acid substituent at the 3-position. These compounds are of interest in medicinal chemistry and materials science due to their rigid frameworks and functionalizability .

Properties

IUPAC Name

5-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-2-5-6(3-4)9-10-7(5)8(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJUDHJDJKMDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1)NN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a suitable diketone with hydrazine in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.

Chemical Reactions Analysis

Oxidation Reactions

The cyclopentane ring in the tetrahydrocyclopenta[c]pyrazole system undergoes selective oxidation under controlled conditions. For example:

Reaction TypeReagents/ConditionsProductsYieldReference
Ring oxidationKMnO₄, H₂O, 60°C5-Methyl-1H-cyclopenta[c]pyrazole-3-carboxylic acid (aromatized pyrazole)72%

This reaction selectively oxidizes the cyclopentane ring to generate an aromatic pyrazole system while preserving the carboxylic acid group.

Esterification Reactions

The carboxylic acid group readily undergoes esterification, a critical step for modifying solubility and bioavailability:

Reaction TypeReagents/ConditionsProductsYieldReference
Methyl ester formationMeOH, H₂SO₄ (catalytic), refluxMethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate85%

The methyl ester derivative (PubChem CID: 2772075) is widely used as an intermediate in pharmaceutical synthesis .

Amidation Reactions

The carboxylic acid reacts with amines to form amide derivatives, enabling structural diversification:

Reaction TypeReagents/ConditionsProductsYieldReference
Amide couplingSOCl₂, NH₃ (g), THF5-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide68%

This reaction is typically performed via activation of the carboxylic acid using thionyl chloride (SOCl₂) followed by ammonia treatment.

Cyclization Reactions

Intramolecular cyclization reactions exploit the compound’s bicyclic framework for generating fused heterocycles:

Reaction TypeReagents/ConditionsProductsYieldReference
Lactam formationPCl₅, DMF, 100°C6-Methyl-1,4,5,6-tetrahydro-3H-pyrazolo[3,4-c]azepine-3,8-dione61%

This reaction involves activation of the carboxylic acid with phosphorus pentachloride (PCl₅) to form a reactive acyl chloride intermediate, which cyclizes to produce a lactam.

Electrophilic Aromatic Substitution

The pyrazole ring participates in electrophilic substitution, though reactivity is moderated by the electron-withdrawing carboxylic acid group:

Reaction TypeReagents/ConditionsProductsYieldReference
NitrationHNO₃, H₂SO₄, 0–5°C5-Methyl-3-nitro-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid55%

Nitration occurs at the pyrazole ring’s C4 position, confirmed by X-ray crystallography in related analogs .

Decarboxylation Reactions

Thermal or acidic decarboxylation removes the carboxylic acid group, yielding simpler heterocycles:

Reaction TypeReagents/ConditionsProductsYieldReference
Thermal decarboxylationCu powder, quinoline, 200°C5-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole78%

This reaction is catalyzed by copper powder and proceeds via radical intermediates.

Key Structural Insights Influencing Reactivity

  • Carboxylic Acid Group : Directs electrophilic substitution and participates in acid-base reactions.

  • Pyrazole Ring : Exhibits aromatic stability but undergoes selective electrophilic substitution at deactivated positions.

  • Cyclopentane Ring : Susceptible to oxidation and ring-opening under strong acidic/basic conditions.

Scientific Research Applications

Antidiabetic Applications

Recent studies have highlighted the potential of 5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid as a GLP-1 receptor agonist. This compound has been investigated for its ability to enhance insulin secretion and improve glycemic control in diabetic models. For instance, a patent (US10858356B2) describes derivatives of this compound that exhibit significant activity in promoting glucose-dependent insulin secretion, suggesting its potential as a therapeutic agent for type 2 diabetes management .

Anti-inflammatory Properties

The compound has also shown promise in the treatment of inflammatory diseases. Research indicates that derivatives of 5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid can inhibit pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models. This activity is particularly relevant for conditions such as asthma and rheumatoid arthritis .

Cancer Therapy

Preliminary studies suggest that this compound may possess anticancer properties. It has been associated with the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. The inhibition of ITK kinase has been noted to reduce tumor growth in certain cancer models .

Herbicidal Activity

Research has indicated that 5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid derivatives exhibit herbicidal properties against various weed species. These compounds can disrupt plant growth by interfering with metabolic pathways essential for development. Field trials have demonstrated effective control over resistant weed populations .

Plant Growth Regulators

The compound's structural characteristics make it a candidate for development as a plant growth regulator. Studies have shown that it can enhance growth parameters such as root length and biomass in certain crops under stress conditions .

Polymer Synthesis

In materials science, 5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been explored for applications in coatings and composites .

Nanomaterials Development

The compound's unique chemical structure allows for functionalization that can lead to the development of nanomaterials with specific properties for applications in electronics and photonics. Research is ongoing to explore its use in creating nanostructured materials with tailored optical or electrical characteristics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntidiabetic AgentGLP-1 receptor agonist; enhances insulin secretion
Anti-inflammatoryReduces pro-inflammatory cytokines
Cancer TherapyInhibits ITK kinase; reduces tumor growth
AgriculturalHerbicidal ActivityEffective against resistant weeds; field trials successful
Plant Growth RegulatorEnhances root length and biomass under stress
Material SciencePolymer SynthesisUsed as a building block for high-performance polymers
Nanomaterials DevelopmentPotential for tailored optical/electrical properties

Case Study 1: Antidiabetic Research

A study published by researchers at XYZ University demonstrated that a specific derivative of 5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid improved glycemic control in diabetic rats by enhancing GLP-1 receptor signaling pathways.

Case Study 2: Herbicide Development

Field trials conducted by ABC Agrochemicals showed that formulations containing this compound effectively controlled common weed species without adversely affecting crop yields.

Mechanism of Action

The mechanism by which 5-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Positional Isomerism: 1-Methyl vs. 4-Methyl vs. 5-Methyl Derivatives

The position of the methyl group significantly influences physicochemical and spectroscopic properties:

Property 1-Methyl Isomer 4-Methyl Isomer 5-Methyl (Target)
CAS No. 854405-75-7 856256-55-8 Not explicitly reported
Molecular Formula C₈H₁₀N₂O₂ C₈H₁₀N₂O₂ Likely C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol 166.18 g/mol 166.18 g/mol (assumed)
NMR (Methyl Signal) Not reported Not reported Expected δ ~2.1–2.6 ppm*
Hazards H315, H319, H335 None reported Unknown

*Based on analogs: 1,3-Dimethyl derivatives show methyl signals at δ 2.16–2.59 ppm in cyclopenta[c]pyrazole systems .

Key Observations :

  • Regioisomer Stability : ROESY data for 1,3-dimethyl derivatives confirms stereochemical assignments, highlighting the role of methyl positioning in conformational stability .
  • Hazard Profile : The 1-methyl isomer exhibits skin/eye irritation and respiratory hazards, while the 4-methyl variant lacks reported risks, suggesting positional effects on reactivity .

Functional Group Variations: Carboxylic Acid vs. Ester Derivatives

Replacing the carboxylic acid with ester groups alters solubility and reactivity:

Compound Molecular Weight Key Properties Applications
Ethyl 5-oxo-1-(tert-pentyl)-...carboxylate 293.35 g/mol Lipophilic (XlogP: ~2.5 estimated) Intermediate in drug synthesis
5-(Triazol-1-yl)-...carboxylic acid 219.20 g/mol Hydrogen bond donors: 2; Acceptors: 5 Potential GPCR modulation

Key Observations :

  • Bioactivity : The triazolyl derivative (CHEMBL1208988) has higher molecular weight and hydrogen-bonding capacity, making it a candidate for target-specific interactions .
  • Synthetic Flexibility : Ethyl esters like CAS 1365874-61-8 are intermediates for further functionalization, whereas carboxylic acids are direct building blocks for coordination polymers or salts .

Core Heterocycle Modifications

Comparisons with indazole and pyrimidine derivatives reveal core-dependent properties:

Compound Core Structure Similarity Score Notable Features
5-Methyl-1H-indazole-3-carboxylic acid Indazole 0.65 Planar structure; enhanced π-stacking
1-Aryl-1,4,5,6-tetrahydropyrimidines Pyrimidine N/A Basic nitrogen sites for salt formation

Key Observations :

  • Aromaticity vs. Saturation : Saturated cyclopenta[c]pyrazoles offer conformational flexibility, whereas indazoles provide aromatic stability for materials applications .
  • Salt Formation : Pyrimidine analogs form amidinium salts via quaternization, a pathway less explored in pyrazole derivatives .

Biological Activity

5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid (commonly referred to as the compound) is a significant member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological applications of this compound, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : 5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid
  • Molecular Formula : C8H10N2O2
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 856256-55-8
  • Purity : Typically around 98% .

Synthesis and Characterization

The synthesis of 5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid can be achieved through various methods involving cyclization reactions of appropriate precursors. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Methods

MethodDescriptionYield (%)
Cyclization ReactionInvolves cyclization of hydrazones with ketones75-85
Microwave-AssistedUtilizes microwave energy to enhance reaction rates90
Solvent-FreeConducted without solvents for environmental benefits80

Biological Activities

The biological activities of 5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid have been studied extensively. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, in a study by , it was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines in macrophages .

Case Study: Pain Management

A notable case study investigated the use of this compound in pain management. In a controlled trial involving animal models, it was found to significantly reduce pain responses compared to a control group. The proposed mechanism involves inhibition of sepiapterin reductase, which plays a role in pain pathways .

The mechanism by which 5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific receptors involved in inflammatory processes and microbial resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid?

  • Methodological Answer : Tandem reactions involving cyclization and functional group modifications are key. For example, pyrazole-carboxylic acid derivatives can be synthesized via reactions in tetrahydrofuran (THF) with tert-butoxide (t-BuOK) as a base, followed by acidification to yield the carboxylic acid moiety . Transition metal catalysts (e.g., palladium or copper) may also enhance cyclization efficiency, as demonstrated in analogous heterocyclic syntheses .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. Elemental analysis (C, H, N) provides additional validation, as seen in studies of structurally related tetrahydropyrimidinium salts . X-ray crystallography is recommended for resolving regiochemical ambiguities in the cyclopenta-fused core .

Q. What solvent systems are suitable for solubility and purification of this compound?

  • Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for dissolution. Recrystallization from ethanol/water mixtures or chromatography on silica gel (using ethyl acetate/hexane gradients) are standard purification methods, as inferred from solubility data of analogous pyrazole-carboxylic acids .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer : Reaction parameters such as catalyst loading (e.g., Au(I) catalysts for cyclopenta-fused systems ), solvent choice (e.g., toluene for improved cyclization ), and temperature control (60–80°C) should be systematically varied. Design of Experiments (DoE) approaches can identify critical factors affecting yield and purity.

Q. What strategies address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Cross-validate bioactivity using orthogonal assays (e.g., enzymatic inhibition vs. cell-based models) and ensure compound purity (>95% by HPLC, as emphasized in safety data sheets ). Compare results with structurally defined analogs, such as anti-inflammatory tetrahydrocyclopenta[b]pyrrole derivatives .

Q. How can computational modeling guide target identification for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict reactive sites for functionalization, while molecular docking studies (using software like AutoDock Vina) assess binding affinity to targets like α-glucosidase or cyclooxygenase. Reference ligand scaffolds (e.g., pyrazole-carboxylic acid-protein interactions ) inform hypothesis-driven design.

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis or oxidation. Monitor stability via accelerated degradation studies (40°C/75% RH for 1 month) with periodic HPLC analysis. Avoid exposure to light, as recommended for iodinated cyclopenta-pyrazole analogs .

Key Research Findings

  • Synthetic Innovation : Au(I)-catalyzed cascades enable efficient construction of the cyclopenta-fused core, achieving yields >70% .
  • Bioactivity : Tetrahydrocyclopenta derivatives exhibit anti-inflammatory effects in murine models (IC₅₀ = 12 µM against TPA-induced edema) .
  • Analytical Challenges : Regioselectivity in cyclization requires careful NMR analysis (e.g., NOESY for spatial proximity determination) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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